(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
Description
(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride (CAS: 1956435-06-5) is a chiral amino acid derivative featuring a propanoic acid backbone substituted at the β-carbon with a 1H-imidazol-1-yl group and an amino group at the α-carbon. Its molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.62 g/mol . The compound’s R-configuration distinguishes it from stereoisomers, which may exhibit divergent biological or chemical behaviors. It is offered as a hydrochloride salt, enhancing its solubility and stability for research applications.
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2R)-2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H/t5-;/m1./s1 |
InChI Key |
DNVHEWPMKDFKLB-NUBCRITNSA-N |
Isomeric SMILES |
C1=CN(C=N1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral β-Chloroalanine Intermediate Synthesis
The nucleophilic substitution approach begins with the preparation of a chiral β-chloroalanine derivative. For example, L-serine methyl ester can be treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to yield (S)-2-amino-3-chloropropanoate. Subsequent reaction with imidazole in dimethylformamide (DMF) at 60°C for 3–5 hours facilitates displacement of the chloride, forming the imidazole-substituted intermediate. This method typically achieves 70–75% yield but requires careful control of stereochemistry to avoid racemization.
Enantiomeric Resolution
Chiral resolution via diastereomeric salt formation is critical for obtaining the (R)-enantiomer. Using (1R)-(−)-10-camphorsulfonic acid as a resolving agent in ethanol, the (R)-isomer is preferentially crystallized, yielding 88–92% ee. Alternative methods employ chiral HPLC with cellulose-based columns, though this increases operational costs.
Michael Addition-Based Synthesis
Conjugate Addition to α,β-Unsaturated Esters
Imidazole undergoes Michael addition to ethyl acrylate in the presence of catalytic triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature, producing ethyl 3-(1H-imidazol-1-yl)propanoate. Hydrolysis with 6 M HCl at reflux for 6 hours converts the ester to the free acid, followed by amination via Strecker synthesis using ammonium chloride and sodium cyanide (NaCN).
Asymmetric Induction
Enantioselectivity is achieved using Evans’ oxazolidinone auxiliaries. For instance, (R)-4-benzyl-2-oxazolidinone is coupled to the β-ketoester intermediate, enabling asymmetric alkylation with imidazole-magnesium bromide (MgBr₂) at −78°C. This method achieves 89–94% ee but requires multi-step purification.
Schiff Base-Mediated Routes
Chiral Schiff Base Formation
A Schiff base is formed by condensing (R)-2-aminopropanoic acid with salicylaldehyde in methanol, followed by reaction with imidazole-1-carbaldehyde in the presence of zinc chloride (ZnCl₂) at 50°C. Hydrolysis with 2 M HCl yields the target amino acid, with the Schiff base acting as a chiral template to preserve configuration.
Catalytic Asymmetric Synthesis
Palladium-catalyzed asymmetric allylic alkylation (AAA) using imidazole-derived nucleophiles and (R)-BINAP ligands achieves 91–95% ee. For example, allyl glycinate is reacted with 1H-imidazole in the presence of Pd(OAc)₂ and (R)-BINAP, followed by oxidative cleavage to the carboxylic acid.
Hydrochloride Salt Formation
Direct Acidification
The free amino acid is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution at 0°C until pH < 2. Precipitation of the hydrochloride salt occurs upon addition of diethyl ether, yielding 85–90% pure product. Recrystallization from ethanol/acetone (1:3) improves purity to 98%.
Ion-Exchange Chromatography
Alternative purification employs Dowex 50WX8 cation-exchange resin. The amino acid solution (pH 7) is loaded onto the column, washed with water, and eluted with 2 M HCl. Lyophilization yields the hydrochloride salt with minimal residual solvents.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Sub. | 70–75 | 88–92 | 85–90 | Short reaction time | Racemization risk |
| Michael Addition | 65–70 | 89–94 | 80–88 | Scalability | Multi-step purification |
| Schiff Base | 75–80 | 91–95 | 90–95 | High enantioselectivity | Costly catalysts |
| Direct Acidification | 85–90 | N/A | 98 | Simple, high purity | Requires anhydrous conditions |
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic processes, affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound’s structural analogs vary in imidazole substitution position, stereochemistry, salt form, and functional groups.
Table 1: Comparative Analysis of Key Parameters
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Imidazole Position | Stereochemistry | Salt Form |
|---|---|---|---|---|---|---|
| (R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride | 1956435-06-5 | C₆H₁₀ClN₃O₂ | 191.62 | 1 | R | Monohydrochloride |
| L-Histidine monohydrochloride monohydrate | 5934-29-2 | C₆H₉ClN₃O₂·H₂O | 209.63 | 5 | S | Monohydrochloride + hydrate |
| (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride | 1007-42-7 | C₆H₁₀Cl₂N₃O₂ | 228.08 | 4 | S | Dihydrochloride |
| 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid | — | C₃₃H₂₇ClN₆O₂ | 576.19 | 4 (imidazole) | — | — |
Positional Isomerism in Imidazole Substitution
- 1H-Imidazol-1-yl vs. 5-yl/4-yl Substitution: The target compound’s imidazole group is attached at the 1-position, whereas L-histidine monohydrochloride (CAS 5934-29-2) features a 5-imidazolyl group . Positional isomerism alters electronic distribution and hydrogen-bonding capacity.
Impact on Biological Activity :
While direct pharmacological data are unavailable, studies on imidazole derivatives suggest that substitution position affects receptor binding. For instance, histidine (5-imidazolyl) is critical in enzyme active sites, but 1-imidazolyl derivatives might interact differently with biological targets .
Stereochemical Variations
- R vs. S Configuration: The target compound’s R-configuration contrasts with the S-configuration in L-histidine monohydrochloride and (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (CAS 1007-42-7) . Stereochemistry influences chiral recognition in biological systems, such as enzyme-substrate interactions or transport mechanisms.
Salt Form and Solubility
- Monohydrochloride vs. Dihydrochloride: The dihydrochloride salt (CAS 1007-42-7) increases acidity and aqueous solubility compared to the monohydrochloride form of the target compound. This could affect formulation stability and bioavailability in pharmaceutical contexts .
- Hydrate Formation: L-Histidine monohydrochloride monohydrate (CAS 5934-29-2) includes a water molecule in its crystal lattice, which may enhance hygroscopicity and storage requirements compared to anhydrous analogs .
Functional Group Modifications
- Tetrazole and Chlorotrityl Additions : The compound in incorporates a tetrazole ring and chlorotrityl group, increasing molecular weight (576.19 g/mol) and steric bulk. Such modifications reduce solubility but may improve binding affinity in medicinal chemistry applications .
Biological Activity
(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride, also known as imidazolyl alanine, is a compound with significant biological relevance. It is structurally related to amino acids and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₉N₃O₂
- Molar Mass : 155.15 g/mol
- CAS Number : 1956435-06-5
- Density : 1.44 g/cm³
- Boiling Point : 417.3°C
- Storage Conditions : 2-8°C
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of neurobiology and metabolic processes. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems and influence metabolic pathways.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been shown to modulate excitatory neurotransmission, potentially providing protective effects against neurodegenerative diseases. The imidazole ring structure is thought to be crucial for its interaction with receptors involved in neurotransmission.
Antimicrobial Activity
Studies have demonstrated that (R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in combating bacterial infections.
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving rodent models of neurodegeneration, administration of (R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid resulted in reduced neuronal death and improved cognitive function compared to control groups. This suggests a protective role against excitotoxicity.
-
Antimicrobial Efficacy :
- A series of experiments evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, with MIC values ranging from 0.0048 to 0.0195 mg/mL, demonstrating its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Target Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0048 | |
| Antibacterial | Escherichia coli | 0.0195 | |
| Neuroprotective | Rodent models | N/A |
The biological activity of (R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is attributed to its ability to interact with various receptors and enzymes involved in neurotransmission and metabolic pathways:
- Receptor Modulation : The imidazole group allows for interaction with histamine receptors and other neurotransmitter systems, influencing synaptic transmission.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride?
- Methodological Answer : The synthesis typically involves chiral resolution and imidazole functionalization. A common approach includes:
- Step 1 : Formation of the imidazole ring via cyclization of glyoxal and ammonia derivatives, followed by alkylation to introduce the propanoic acid backbone .
- Step 2 : Enantioselective synthesis using chiral auxiliaries (e.g., Evans' oxazolidinones) to ensure the (R)-configuration .
- Step 3 : Hydrochloride salt formation through acid-base reactions in ethanol or methanol .
Q. How can enantiomeric purity be validated for this compound?
- Methodological Answer :
- Chiral HPLC : Use a column with a cellulose-based stationary phase (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention time differences ≥1.5 min confirm enantiomeric separation .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values. For example, L-histidine hydrochloride monohydrate (a structurally related compound) has [α]D²⁵ = +8.9° to +10.4° .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
Advanced Research Questions
Q. What are the challenges in maintaining stereochemical integrity during synthesis?
- Methodological Answer :
- Racemization Risks : The α-hydrogen of the amino acid is prone to racemization under high temperatures (>40°C) or prolonged exposure to basic conditions. Mitigate this by:
- Conducting reactions at 0–25°C.
- Using mild bases (e.g., NaHCO₃ instead of NaOH) .
- Protection Strategies : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
- Validation : Compare ¹H NMR spectra of intermediates with computational models (e.g., DFT-predicted chemical shifts) to detect stereochemical deviations .
Q. How does the imidazole substituent influence stability under physiological conditions?
- Methodological Answer :
- pH Sensitivity : The imidazole ring (pKa ~6.8–7.0) undergoes protonation/deprotonation in physiological pH ranges (7.4), affecting solubility and interaction with biological targets.
- Stability Assay : Incubate the compound in phosphate-buffered saline (PBS) at 37°C for 24 hours. Analyze degradation products via LC-MS .
- Metal Coordination : Imidazole can chelate metal ions (e.g., Zn²⁺), altering reactivity. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal binding .
Q. How to resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference ¹H/¹³C NMR, IR, and HRMS data from multiple sources (e.g., PubChem, peer-reviewed journals) .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions (e.g., δ 3.5–4.5 ppm for CH₂ groups) .
- Dynamic NMR : Study tautomerism of the imidazole ring by varying temperature (e.g., 25°C to −40°C) to observe signal splitting .
- Computational Validation : Use Gaussian or ORCA software to simulate spectra and identify discrepancies due to solvent effects or tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
